molecular formula C18H21N5O2 B3013471 8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377052-13-6

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B3013471
CAS RN: 377052-13-6
M. Wt: 339.399
InChI Key: BCHRXMCEAFBDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as ETHYL (8-{[BENZYL(METHYL)AMINO]METHYL}-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE . It has a linear formula of C20H25N5O4 and a molecular weight of 399.453 .

Scientific Research Applications

Pharmacological Research

Indole derivatives, which share structural similarities with the compound , are known for their broad spectrum of pharmacological activities. They have been studied for their potential as antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase agents . This compound could be synthesized and screened for similar activities, contributing to the development of new therapeutic drugs.

Antiviral Activity

Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound could be modified to enhance its antiviral properties and could serve as a lead compound in the development of new antiviral drugs.

Cancer Treatment

Indole derivatives are significant in the treatment of cancer cells due to their ability to interact with various cellular targets . The compound could be used in the synthesis of novel drugs with potential applications in oncology.

Microbial Infections

The antimicrobial properties of indole derivatives make them valuable in the fight against bacterial and fungal infections . The compound could be part of studies aimed at discovering new antimicrobial agents.

Neurodegenerative Diseases

Due to their anticholinesterase activity, indole derivatives are of interest in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential to inhibit cholinesterase enzymes.

Metabolic Disorders

Indole derivatives have shown promise in the treatment of metabolic disorders such as diabetes . The compound could be investigated for its efficacy in regulating metabolic pathways.

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies to explore their interactions with HIV-1 proteins . The compound could be utilized in computational studies to predict binding affinities and identify potential drug targets.

Synthetic Chemistry

The compound’s structure provides a versatile scaffold for the synthesis of various biologically active molecules. It could be used in the development of new synthetic methodologies or as a precursor in the synthesis of complex natural products .

properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-11-23-14-15(21(3)18(25)22(4)16(14)24)19-17(23)20(2)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHRXMCEAFBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[Benzyl(methyl)amino]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

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